VU0415374 is a synthetic compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications. It is classified as a selective antagonist for certain receptors in the central nervous system, which positions it as a candidate for research into various neurological and psychiatric disorders. The compound's unique properties and mechanisms of action make it a subject of interest for further studies.
VU0415374 was developed as part of research efforts to explore new pharmacological agents targeting specific neurotransmitter systems. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in the context of drug discovery.
VU0415374 falls under the category of small molecules with potential therapeutic effects. Its classification is primarily based on its action as a receptor antagonist, which suggests its role in modulating neurotransmitter activity.
The synthesis of VU0415374 involves a multi-step organic synthesis process. The specific methodologies employed typically include:
The synthesis may involve reactions such as nucleophilic substitutions or cyclization processes, tailored to construct the compound's specific molecular architecture. Each step requires careful monitoring to ensure that by-products are minimized and that the reaction proceeds efficiently.
VU0415374 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural diagram are critical for understanding how the compound interacts with biological targets.
VU0415374 can undergo various chemical reactions, including:
The kinetics and thermodynamics of these reactions are essential for predicting how VU0415374 behaves under physiological conditions. Studies often employ spectroscopic techniques to monitor these transformations.
The mechanism of action for VU0415374 primarily involves its interaction with specific receptors in the central nervous system. By binding to these receptors, it modulates neurotransmitter release and signaling pathways associated with various neurological functions.
VU0415374 is primarily researched for its potential applications in:
VU0415374 (chemical name: N-(4-(2-chlorobenzamido)-3-methoxyphenyl)picolinamide) is a small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu₄). Its molecular formula is C₂₀H₁₆ClN₃O₃, with a molecular weight of 381.81 g/mol [4]. The compound features a picolinamide group linked to a substituted phenyl ring via an amide bond, with a 2-chlorobenzamide moiety at the para-position and a methoxy group at the meta-position (Figure 1A) [1] [4]. The SMILES notation is O=C(NC1=CC=C(NC(C2=CC=CC=C2Cl)=O)C(OC)=C1)C3=NC=CC=C3
, reflecting its planar, aromatic-rich structure [4].
Synthetic routes to VU0415374 involve multi-step organic reactions. Key intermediates include carboxylic acid 18 (derived from aniline precursors via N-Boc protection, nitro reduction, and acylation) and mGlu₂ PAM tether 25 (synthesized via Friedel-Crafts acylation, Mannich reaction, Nazarov cyclization, and Suzuki coupling) [1]. Final coupling of these intermediates using aliphatic diamines yields bivalent ligands incorporating VU0415374 [1].
Table 1: Molecular Properties of VU0415374
Property | Value |
---|---|
IUPAC Name | N-(4-(2-chlorobenzamido)-3-methoxyphenyl)picolinamide |
CAS Number | 1266338-03-7 |
Molecular Formula | C₂₀H₁₆ClN₃O₃ |
Exact Mass | 381.0880 Da |
XLogP | 1.91 (predicted) |
Topological Polar Surface Area | 78.8 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
VU0415374 binds within the transmembrane domain (TMD) of mGlu₄, acting as a selective positive allosteric modulator. It potentiates glutamate-induced receptor activation by stabilizing active conformations of the receptor’s 7-transmembrane helix bundle [7] [8]. In cell-based assays:
Mechanistic Insights
VU0415374 occupies the "upper" allosteric pocket within the mGlu₄ TMD, distinct from the "lower" pocket targeted by PAMs like PHCCC. This spatial distinction explains functional differences in heterodimer contexts [8]:
Table 2: Functional Activity of VU0415374 in Receptor Dimers
Receptor Complex | Assay Type | EC₅₀ (nM) | Max Efficacy (% Glu Max) |
---|---|---|---|
mGlu₄ homomer | GIRK thallium flux | 2760 | 42.0 |
mGlu₂/₄ heterodimer | CODA-RET (Gᵢ BRET) | Active* | PAM activity retained |
mGlu₂ homomer | GIRK thallium flux | Inactive | N/A |
*Activity defined as potentiation of L-AP4 response; absolute EC₅₀ not reported* [1] [8].
VU0415374 displays >50-fold selectivity for mGlu₄ over other mGlu subtypes:
Notably, the photoswitchable analog optogluram (derived from VU0415374 via azologization) retains mGlu₄ PAM activity but exhibits off-target effects at mGlu₆/₈. Second-generation analogs (e.g., optogluram-2) improved selectivity by modifying the picolinamide moiety [3] [9].
Table 3: Selectivity Profile of VU0415374
Receptor Subtype | Activity | Potency (EC₅₀ or IC₅₀) |
---|---|---|
mGlu₄ | PAM | 2.76 µM |
mGlu₆ | Weak PAM (off-target) | >10 µM |
mGlu₈ | Negligible modulation | >10 µM |
mGlu₂ | Inactive | >10 µM |
mGlu₃ | Inactive | >10 µM |
mGlu₁/₅ | Inactive | >10 µM |
Heterodimer Implications: VU0415374’s activity at mGlu₂/₄ heterodimers (co-expressed in corticostriatal pathways) underscores its utility in probing Parkinson’s disease pathways, where this heterocomplex modulates neurotransmission [5] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7